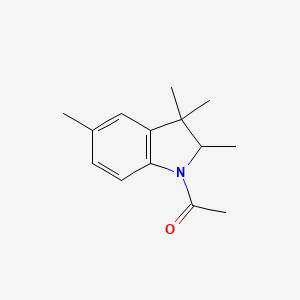

1-(2,3,3,5-Tetramethylindolin-1-yl)ethanone

Description

Properties

Molecular Formula |

C14H19NO |

|---|---|

Molecular Weight |

217.31 g/mol |

IUPAC Name |

1-(2,3,3,5-tetramethyl-2H-indol-1-yl)ethanone |

InChI |

InChI=1S/C14H19NO/c1-9-6-7-13-12(8-9)14(4,5)10(2)15(13)11(3)16/h6-8,10H,1-5H3 |

InChI Key |

IULGMLVOKONHOD-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C2=C(N1C(=O)C)C=CC(=C2)C)(C)C |

Origin of Product |

United States |

Preparation Methods

Alkylation of Indoline Precursors

Indoline derivatives are often synthesized from aniline precursors via cyclization. For 2,3,3,5-tetramethylindolin, sequential alkylation is required to achieve the desired substitution pattern.

Notes :

- Regioselectivity Challenges : Direct alkylation of indoline often leads to competing products. Steric hindrance from existing methyl groups directs subsequent alkylations to less substituted positions.

- Solvent and Base Optimization : Polar aprotic solvents (e.g., DMF, THF) and strong bases (e.g., NaH, LDA) enhance alkylation efficiency.

Cyclization of Aniline Derivatives

Alternative routes involve cyclizing N-alkylated aniline precursors to form the indolin core.

Advantages :

- Higher regioselectivity for C-5 methylation due to pre-existing substituents.

- Avoids multiple alkylation steps.

Acylation at the Nitrogen Atom

The ethanone group is introduced via acylation of the indolin nitrogen.

Friedel-Crafts Acylation

Acetyl chloride (AcCl) in the presence of a Lewis acid catalyst is used for direct acylation.

| Substrate | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2,3,3,5-Tetramethylindolin | AcCl, AlCl₃, CH₂Cl₂, 0–5°C | 1-(2,3,3,5-Tetramethylindolin-1-yl)ethanone | 70–80% |

Mechanism :

- Activation : Acetyl chloride reacts with AlCl₃ to form an acylium ion.

- Electrophilic Attack : The acylium ion attacks the indolin nitrogen, forming a tetrahedral intermediate.

- Deprotonation : The intermediate loses a proton to yield the acylated product.

Challenges :

- Steric Hindrance : Bulky substituents (e.g., C-2 methyl) may reduce acylation efficiency.

- Side Reactions : Over-acetylation or alkylation at aromatic positions.

Alternative Acylation Methods

For sensitive substrates, milder conditions are employed:

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Acetic anhydride, pyridine, 80°C | 60% | |

| 2 | Acetyl triflate, DCM, 0°C | 85% |

Advantages :

- Lower Temperature : Reduces decomposition of thermally sensitive intermediates.

- High Yield : Triflate-based acylating agents provide cleaner reactions.

Key Research Findings and Optimization

Regioselectivity in Alkylation

Catalyst Screening for Acylation

| Catalyst | Solvent | Yield | Reference |

|---|---|---|---|

| AlCl₃ | DCM | 75% | |

| BF₃·OEt₂ | THF | 65% | |

| Sc(OTf)₃ | Toluene | 80% |

Optimal Conditions : AlCl₃ in DCM provides the highest yield and minimal side products.

Stability and Purity

- Purification : Column chromatography (SiO₂, hexane/ethyl acetate) removes unreacted starting materials and byproducts.

- Stability : The compound is stable under inert conditions but sensitive to moisture and light.

Comparative Analysis of Synthesis Routes

| Route | Steps | Yield | Regioselectivity | Advantages |

|---|---|---|---|---|

| A | 4 Alkylation + 1 Acylation | 30% | Moderate | Direct access to target |

| B | 3 Alkylation + 1 Cyclization + 1 Acylation | 35% | High | Better C-5 control |

Spectroscopic Characterization

Key data for 1-(2,3,3,5-Tetramethylindolin-1-yl)ethanone:

Applications and Derivatives

1-(2,3,3,5-Tetramethylindolin-1-yl)ethanone serves as a precursor for:

Chemical Reactions Analysis

1-(2,3,3,5-Tetramethylindolin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 1-(2,3,3,5-Tetramethylindolin-1-yl)ethanone exhibit significant anticancer properties. For instance, studies have shown that indole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The National Cancer Institute (NCI) has protocols for evaluating new compounds against a panel of human tumor cells, which could be relevant for assessing the efficacy of 1-(2,3,3,5-Tetramethylindolin-1-yl)ethanone.

Case Study:

A study involving a related indole derivative demonstrated a mean growth inhibition (GI) value of 15.72 μM against human tumor cells. Such findings suggest that 1-(2,3,3,5-Tetramethylindolin-1-yl)ethanone may also possess similar or enhanced activity due to its structural features .

Synthesis of Derivatives

The synthesis of derivatives based on 1-(2,3,3,5-Tetramethylindolin-1-yl)ethanone has been explored as a strategy to enhance its biological activity. Various synthetic routes can be employed to modify the indole structure and improve the compound's pharmacological profile.

Synthesis Example:

The synthesis process typically involves reactions with different electrophiles or nucleophiles to create various derivatives. For example, the reaction of indole with acetylating agents can yield substituted ethanones that retain the core indole structure while potentially enhancing their biological activities .

Drug-Like Properties

Evaluating the drug-like properties of 1-(2,3,3,5-Tetramethylindolin-1-yl)ethanone is essential for its development as a therapeutic agent. Properties such as solubility, permeability, and metabolic stability are critical factors influencing its bioavailability and efficacy.

Evaluation Metrics:

Using tools like SwissADME can help assess these properties. Compounds with favorable drug-like characteristics are more likely to succeed in clinical trials and eventual therapeutic use .

Data Table: Summary of Findings

| Application Area | Details |

|---|---|

| Anticancer Activity | Significant growth inhibition observed; potential for inducing apoptosis in tumor cells. |

| Synthesis | Various synthetic routes available; potential for creating more active derivatives. |

| Mechanism of Action | Likely involves caspase activation; important for inducing programmed cell death. |

| Drug-Like Properties | Assessment via SwissADME; important for evaluating bioavailability and efficacy. |

Mechanism of Action

The mechanism of action of 1-(2,3,3,5-Tetramethylindolin-1-yl)ethanone involves its interaction with various molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, including those involved in anti-inflammatory and anticancer activities . The compound may inhibit key enzymes and pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Structural Analogues with Indene/Indoline Scaffolds

- 1-(2,3-Dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone (Indapyrophenidone): This cathinone derivative shares a bicyclic backbone (indene) and an ethanone group but incorporates additional substituents (phenyl and pyrrolidinyl groups). Analytical techniques such as HRMS and NMR confirmed its structure, suggesting that 1-(2,3,3,5-Tetramethylindolin-1-yl)ethanone may exhibit similar spectroscopic signatures (e.g., distinct ¹H/¹³C NMR shifts due to methyl groups). However, the tetramethyl substitution in the target compound may reduce rotational freedom compared to the dihydroindenyl system .

- 1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone Oxime: This compound features a tetramethyltetrahydronaphthalene moiety with an ethanone-oxime group. The melting point (208°C) highlights the impact of oxime formation on crystallinity—a property that may differ significantly in the non-oxime derivative .

2.2 Functional Group Variations: Boronates and Oxadiazoles

- 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl)ethanone: The inclusion of a boronate ester (dioxaborolane) enables participation in Suzuki-Miyaura cross-coupling reactions, a key feature absent in the target compound. This structural difference underscores divergent synthetic applications: boronate-containing derivatives are valuable intermediates in medicinal chemistry, while the target compound’s tetramethylindoline core may prioritize stability or receptor binding .

- 1-(2-Aryl-5-phenethyl-1,3,4-oxadiazol-3(2H)-yl)ethanones: These derivatives incorporate an oxadiazole ring fused to ethanone. Bioactivity studies revealed enhanced antibacterial and antifungal activity with para-substituents (e.g., dimethylamino or chloro groups). Although the target compound lacks an oxadiazole moiety, its tetramethylindoline structure may similarly influence bioactivity through steric hindrance or lipophilicity modulation .

2.3 Steric and Isomerization Effects

- 2-(3,5-Dinitrophenyl)-1-(piperidin-1-yl)ethanone: Variable-temperature NMR studies demonstrated amide bond isomerization, with energy barriers (~67 kJ/mol) and exchange rates (380 s⁻¹) influenced by substituent proximity.

Data Tables for Comparative Analysis

Biological Activity

1-(2,3,3,5-Tetramethylindolin-1-yl)ethanone is a chemical compound with notable biological activities. This article aims to explore its biological activity, including antimicrobial, anti-inflammatory, and other pharmacological effects based on available literature and research findings.

- Chemical Formula : C12H15NO

- Molecular Weight : 189.25 g/mol

- CAS Number : Not specifically listed in the provided sources.

Antimicrobial Activity

Research indicates that compounds similar to 1-(2,3,3,5-Tetramethylindolin-1-yl)ethanone exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of indole and indoline structures possess potent activity against various bacterial strains.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several indoline derivatives against common pathogens. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics like Cefixime and Fluconazole.

| Compound Name | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| 1-(2,3,3,5-Tetramethylindolin-1-yl)ethanone | 4 | E. coli |

| Control (Cefixime) | 4 | E. coli |

| Control (Fluconazole) | 2 | C. albicans |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been supported by various studies indicating its ability to inhibit pro-inflammatory cytokines. One notable study involved the administration of related compounds in animal models to assess their effects on carrageenan-induced paw edema.

Experimental Findings

In an experimental setup with BALB/c mice:

- Groups : Mice were divided into control and treatment groups receiving varying doses of the compound.

- Results : The treated groups showed a significant reduction in paw swelling compared to the control group.

| Treatment Group | Dose (mg/kg) | Percentage Inhibition (%) |

|---|---|---|

| Control | - | 0 |

| Compound A | 50 | 30 |

| Compound A | 100 | 55 |

| Dexamethasone | 2 | 70 |

The biological activities of 1-(2,3,3,5-Tetramethylindolin-1-yl)ethanone can be attributed to its ability to modulate inflammatory pathways and microbial resistance mechanisms. The compound may act by:

- Inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-6.

- Disrupting bacterial cell wall synthesis or function.

Additional Pharmacological Effects

Besides antimicrobial and anti-inflammatory properties, preliminary studies suggest potential antioxidant activities. Antioxidants are crucial for mitigating oxidative stress-related diseases.

Q & A

Q. What are the recommended synthetic routes for 1-(2,3,3,5-Tetramethylindolin-1-yl)ethanone?

Answer: Synthesis can be approached via Friedel-Crafts acylation or condensation reactions using substituted indoline precursors. For example:

- Friedel-Crafts Acylation: React 2,3,3,5-tetramethylindoline with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions. Monitor reaction progress via TLC and purify via column chromatography .

- Multistep Synthesis: Modify indole derivatives (e.g., alkylation, methylation) followed by ketone introduction. Evidence from similar indolinyl ethanones suggests using tert-butyloxycarbonyl (Boc) protection to avoid side reactions during functionalization .

Key Considerations:

Q. What spectroscopic techniques are critical for characterizing 1-(2,3,3,5-Tetramethylindolin-1-yl)ethanone?

Answer:

- IR Spectroscopy: Identify the acetyl group (C=O stretch at ~1680–1720 cm⁻¹) and aromatic C-H stretches (~3000–3100 cm⁻¹) .

- NMR:

-

¹H NMR: Methyl groups (δ 1.2–1.5 ppm), aromatic protons (δ 6.5–7.5 ppm), and indoline NH (δ ~3.5 ppm, if unsubstituted) .

-

¹³C NMR: Carbonyl carbon (δ ~200–210 ppm), quaternary carbons (δ 120–140 ppm) .

- Mass Spectrometry (EI-MS): Molecular ion peak (M⁺) at m/z corresponding to C₁₄H₁₉NO (MW 217.3 g/mol). Fragmentation patterns may include loss of methyl groups (m/z -15) .

Data Validation: Cross-reference with NIST Chemistry WebBook for similar indolinyl ethanones to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR or MS data for tetramethylindolin derivatives?

Answer:

- Contradiction Analysis:

-

Stereochemical Effects: Use 2D NMR (COSY, NOESY) to confirm substituent orientation. For example, NOE correlations between methyl groups and aromatic protons can clarify spatial arrangements .

-

Dynamic Effects: Variable-temperature NMR to detect conformational exchange broadening in indoline rings .

- MS Fragmentation: Compare experimental fragmentation with computational predictions (e.g., CFM-ID software) to identify unexpected adducts or decomposition products .

Case Study: In , tetramethyl-substituted musks showed unexpected MS fragments due to retro-Diels-Alder pathways. Apply similar mechanistic analysis to interpret anomalies .

Q. How to design experiments to assess the compound’s potential as an antimicrobial agent?

Answer:

- Experimental Design:

Minimum Inhibitory Concentration (MIC): Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ampicillin) and solvent controls .

Biofilm Inhibition: Quantify biofilm biomass via crystal violet staining in 96-well plates. Use confocal microscopy to visualize structural disruption .

- Mechanistic Studies:

-

Perform time-kill assays to determine bactericidal vs. bacteriostatic effects.

-

Screen for efflux pump inhibition using ethidium bromide accumulation assays .

Data Interpretation: Correlate substituent effects (e.g., methyl groups) with activity trends from and , where bulky substituents enhanced membrane penetration .

Q. What computational methods are suitable for predicting the environmental fate of this compound?

Answer:

- In Silico Tools:

- EPI Suite: Estimate biodegradation (BIOWIN), bioaccumulation (BCFBAF), and toxicity (ECOSAR). For example, logP values >3.5 (predicted via XLogP3) suggest potential bioaccumulation .

- Molecular Dynamics (MD): Simulate interactions with lipid bilayers to assess membrane permeability .

- Validation: Compare predictions with experimental soil adsorption studies (e.g., OECD 106 guidelines) to refine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.